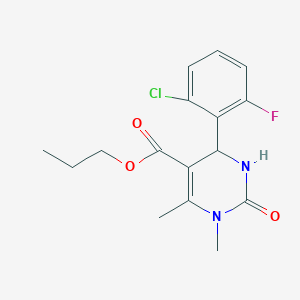![molecular formula C30H35N3O6 B11507015 5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide](/img/structure/B11507015.png)
5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide is an organic compound with a complex structure that includes nitro, phenoxy, and isophthalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide typically involves multiple steps. One common method includes the nitration of an isophthalamide precursor, followed by the introduction of the propylphenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy groups can interact with hydrophobic regions of proteins or cell membranes. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-nitro-N~1~,N~3~-bis(3-pyridinylmethyl)isophthalamide: Similar structure but with pyridinylmethyl groups instead of propylphenoxyethyl groups.
5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide: Similar isophthalamide core but with amino and dihydroxypropyl groups.
Uniqueness
5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide is unique due to its specific combination of nitro, phenoxy, and isophthalamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H35N3O6 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
5-nitro-1-N,3-N-bis[2-(4-propylphenoxy)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H35N3O6/c1-3-5-22-7-11-27(12-8-22)38-17-15-31-29(34)24-19-25(21-26(20-24)33(36)37)30(35)32-16-18-39-28-13-9-23(6-4-2)10-14-28/h7-14,19-21H,3-6,15-18H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
OSEOXRYJLMRPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=C(C=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Diphenylamino-4-morpholin-4-yl-1H-[1,3,5]triazin-2-one](/img/structure/B11506936.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B11506940.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11506947.png)

![4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11506953.png)
![{4-[3-acetyl-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11506964.png)
![2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11506970.png)
![3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11506983.png)
![N-{(2,4-dichlorophenyl)[1-(2-methylphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11506990.png)
![5,9,9-trimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione](/img/structure/B11506997.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B11507000.png)
![8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11507004.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate](/img/structure/B11507005.png)
![(2E)-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-methoxyphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11507008.png)
